Digallium sulfide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Digallium sulfide, with the chemical formula Ga₂S₃, is a compound composed of gallium and sulfur. It is a semiconductor that has garnered significant interest due to its applications in electronics and photonics. The compound exists in several polymorphic forms, including hexagonal, monoclinic, and cubic structures .

Synthetic Routes and Reaction Conditions:

Elemental Reaction: this compound can be synthesized by reacting elemental gallium with sulfur at high temperatures.

Hydrogen Sulfide Reaction: Another method involves heating gallium in a stream of hydrogen sulfide gas at high temperatures (approximately 950°C).

Solid-State Reaction: A solid-state reaction between gallium chloride and sodium sulfide can also produce this compound.

Industrial Production Methods:

Chemical Vapor Deposition: Thin films of this compound can be produced using plasma-enhanced chemical vapor deposition.

Atomic Layer Deposition: Plasma-enhanced atomic layer deposition is another technique used to produce high-quality this compound thin films.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, forming gallium oxide and sulfur dioxide.

Reduction: It can be reduced to elemental gallium and hydrogen sulfide under specific conditions.

Substitution: this compound can react with metal sulfides to form ternary sulfides, such as cadmium this compound (CdGa₂S₄).

Common Reagents and Conditions:

Oxidation: Oxygen or air at elevated temperatures.

Reduction: Hydrogen gas or other reducing agents at high temperatures.

Substitution: Metal sulfides like cadmium sulfide under controlled conditions.

Major Products:

Oxidation: Gallium oxide (Ga₂O₃) and sulfur dioxide (SO₂).

Reduction: Elemental gallium (Ga) and hydrogen sulfide (H₂S).

Substitution: Ternary sulfides such as CdGa₂S₄.

Aplicaciones Científicas De Investigación

Semiconductor Applications

Gallium sulfide as a semiconductor : Ga2S3 exhibits semiconducting properties that make it suitable for various electronic applications. It is utilized in the fabrication of thin films for transistors, photodetectors, and light-emitting diodes (LEDs). The compound's ability to form two-dimensional nanoflakes enhances its performance in these devices, particularly in UV-selective photodetectors , which outperform traditional solid-state counterparts .

Nonlinear optical properties : Ga2S3 demonstrates significant nonlinear optical responses and long carrier lifetimes, making it a candidate for future photonic devices. Its ultrafast dynamics have been explored for potential applications in optical switching and signal processing .

Energy Storage and Conversion

Battery technology : Ga2S3 is being investigated for its potential use in battery technologies, specifically as an anode material in lithium-ion and sodium-ion batteries. Its self-healing properties contribute to improved cyclability and stability of electrodes . Additionally, Ga2S3 can serve as a precursor for solar panels and is involved in photocatalytic processes aimed at hydrogen generation through water splitting.

Chalcogenide glasses : When combined with germanium sulfide or halides, Ga2S3 forms chalcogenide glasses that exhibit non-linear optical properties. These materials are useful in telecommunications and sensor technologies due to their ability to manipulate light at different frequencies .

Photonic Applications

Optical materials : Gallium sulfide is employed in the development of infrared optical materials due to its thermal stability and favorable optical characteristics. This makes it applicable in designing optical lenses, amplifiers, and laser elements .

Quantum dots and luminescence : Ga2S3 can be synthesized into nanocrystalline quantum dots that exhibit luminescent properties when doped with rare-earth elements. These quantum dots are valuable for light emission applications in displays and lighting technologies .

Biomedical Applications

Antimicrobial properties : Research indicates that gallium compounds can exhibit antimicrobial effects, particularly against uropathogenic bacteria like Escherichia coli. This positions gallium salts as potential candidates for novel antimicrobial therapies .

Cancer treatment : Gallium nitrate has shown promise in cancer therapy by inhibiting tumor cell proliferation without the myelosuppressive effects associated with traditional chemotherapeutics. Ongoing studies are exploring newer gallium compounds for enhanced anti-tumor activity against various cancer types .

Case Studies and Research Findings

Mecanismo De Acción

The mechanism by which digallium sulfide exerts its effects is primarily related to its semiconductor properties. It interacts with light and electrical fields, making it useful in optoelectronic applications. The compound’s molecular targets include various electronic and photonic devices, where it plays a role in modulating electrical and optical signals .

Comparación Con Compuestos Similares

Gallium(III) sulfide (Ga₂S₃): Similar in composition but differs in its polymorphic forms and specific applications.

Gallium(II) sulfide (GaS): Contains gallium in a different oxidation state and has distinct electronic properties.

Cadmium digallium sulfide (CdGa₂S₄): A ternary sulfide with unique electrical properties

Uniqueness of this compound:

Polymorphism: this compound exhibits multiple polymorphic forms, each with unique structural and electronic properties.

Versatility: It can be synthesized using various methods and is applicable in a wide range of scientific and industrial fields.

Semiconductor Properties: Its ability to function as a semiconductor makes it valuable in optoelectronic and photovoltaic applications .

Actividad Biológica

Digallium sulfide (Ga₂S₃) is a compound of increasing interest due to its potential biological activities, particularly in the fields of antimicrobial therapy and cancer treatment. This article reviews the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

Overview of this compound

This compound is a binary compound composed of gallium and sulfur. Its unique properties stem from the presence of gallium ions, which have been extensively studied for their biological effects, particularly in relation to their interactions with biological systems.

- Iron Mimicry : Gallium ions can substitute for iron in various biochemical processes. This mimicry disrupts iron-dependent pathways in bacteria and cancer cells, leading to inhibited growth and proliferation. Gallium's inability to participate in redox cycling further enhances its inhibitory effects on bacterial metabolism .

- Antimicrobial Properties : Research indicates that gallium compounds exhibit significant antibacterial activity against a range of pathogens, including Pseudomonas aeruginosa. The mechanism involves the disruption of iron acquisition systems, which are critical for bacterial survival .

- Anticancer Activity : Gallium compounds such as gallium nitrate have shown promise in cancer therapy by inhibiting tumor cell proliferation and inducing apoptosis. The mechanism involves interference with iron-dependent processes, making gallium a potential candidate for treating various cancers .

Antibacterial Activity

A study demonstrated that gallium sulfide exhibits strong antibacterial properties, particularly against Gram-negative bacteria. The minimum inhibitory concentration (MIC) for Pseudomonas aeruginosa was found to be around 1-5 µg/ml when using gallium citrate as a delivery system . Furthermore, gallium's ability to reduce biofilm formation enhances its efficacy as an antimicrobial agent.

Anticancer Studies

Gallium nitrate has been evaluated in several preclinical and clinical studies for its anticancer properties. For instance, it has shown effectiveness against non-Hodgkin's lymphoma and bladder cancer without the myelosuppressive effects typical of conventional chemotherapeutics . In vitro studies using human lung adenocarcinoma (A549) cells revealed that gallium compounds could inhibit cell viability and induce oxidative stress at various concentrations .

Case Studies

- Gallium Nitrate in Cancer Therapy : A clinical trial assessed the safety and efficacy of gallium nitrate in patients with refractory non-Hodgkin's lymphoma. Results indicated significant tumor reduction without severe side effects, highlighting gallium's potential as a therapeutic agent .

- Gallium Compounds Against Bacterial Infections : In a laboratory setting, gallium complexes were tested against Pseudomonas aeruginosa. The studies showed that these complexes effectively reduced bacterial counts and biofilm formation, suggesting their potential use in treating chronic infections associated with biofilms .

Data Table: Summary of Biological Activities

Propiedades

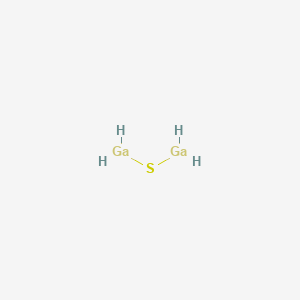

IUPAC Name |

gallanylsulfanylgallane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Ga.S.4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMFGYPNKMPSJMN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

S([GaH2])[GaH2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Ga2H4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.55 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12259-25-5 |

Source

|

| Record name | Digallium sulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012259255 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.